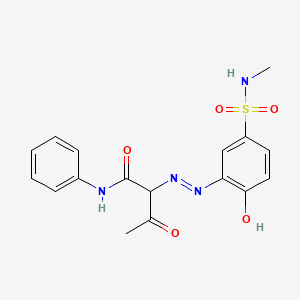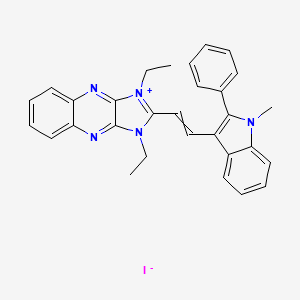
4-Amino-6-((6-amino-2-hydroxy-4-sulpho-1-naphthyl)azo)-5-hydroxynaphthalene-1,3-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to form stable azo compounds. This compound is characterized by its multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the diazotization of 6-amino-2-hydroxy-4-sulfo-1-naphthylamine followed by coupling with 5-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an aqueous alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of 2-aminonaphthalene-6,8-disulfonic acid to a sodium hydroxide solution at elevated temperatures (around 190°C). The reaction mixture is maintained at this temperature for several hours to ensure complete reaction .
化学反応の分析
Types of Reactions
Azo Coupling Reactions: The compound undergoes azo coupling reactions with diazonium salts to form azo dyes.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can participate in oxidation and reduction reactions, altering the compound’s color properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions
Diazonium Salts: Used in azo coupling reactions.
Alkaline Medium: Facilitates the formation of azo bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium dithionite for reduction reactions.
Major Products Formed
Azo Dyes: Formed through azo coupling reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
科学的研究の応用
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
作用機序
The compound exerts its effects primarily through its ability to form stable azo bonds. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications. The amino and hydroxyl groups contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Shares similar functional groups and reactivity.
4-Amino-2-hydroxyamino-6-nitrotoluene: Another compound with amino and hydroxyl groups, used in dye synthesis.
4-Amino-6-hydroxy-2-mercaptopyrimidine: Contains amino and hydroxyl groups, used in various chemical applications.
Uniqueness
4-Amino-6-[(6-amino-2-hydroxy-4-sulfo-1-naphthyl)azo]-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its combination of multiple functional groups, which provide a high degree of reactivity and versatility. Its ability to form stable azo bonds and its solubility in water make it particularly valuable in the dye industry.
特性
CAS番号 |
23554-16-7 |
|---|---|
分子式 |
C20H16N4O11S3 |
分子量 |
584.6 g/mol |
IUPAC名 |
4-amino-6-[(6-amino-2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H16N4O11S3/c21-8-1-2-9-11(5-8)14(36(27,28)29)6-13(25)19(9)24-23-12-4-3-10-15(37(30,31)32)7-16(38(33,34)35)18(22)17(10)20(12)26/h1-7,25-26H,21-22H2,(H,27,28,29)(H,30,31,32)(H,33,34,35) |
InChIキー |
DTCBDSOJBSDRPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CC(=C2C=C1N)S(=O)(=O)O)O)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
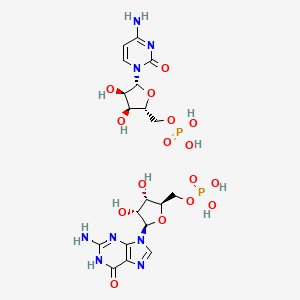

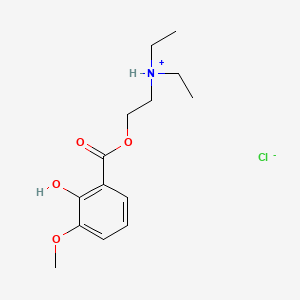
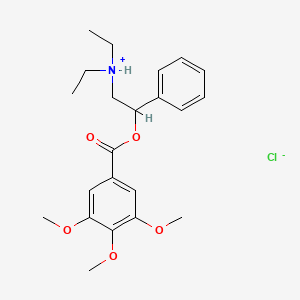
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
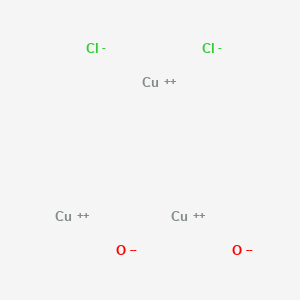

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
